3-(bromomethyl)-4-fluorothiophene
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Overview
Description
3-(Bromomethyl)-4-fluorothiophene is a heterocyclic compound that contains both bromine and fluorine atoms attached to a thiophene ring. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of bromine and fluorine atoms in the thiophene ring makes this compound highly reactive and useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-4-fluorothiophene typically involves the bromination of 4-fluorothiophene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:
- Dissolve 4-fluorothiophene in an appropriate solvent such as carbon tetrachloride (CCl₄).
- Add N-bromosuccinimide (NBS) and a small amount of azobisisobutyronitrile (AIBN) as a radical initiator.
- Reflux the reaction mixture for several hours until the bromination is complete.
- Purify the product by column chromatography to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-4-fluorothiophene undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiophenes with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 4-fluorothiophene.
Scientific Research Applications
3-(Bromomethyl)-4-fluorothiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new drugs and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conducting polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)-4-fluorothiophene depends on the specific application and target. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)thiophene: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
4-Fluorothiophene: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
3-(Chloromethyl)-4-fluorothiophene: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and applications.
Uniqueness
3-(Bromomethyl)-4-fluorothiophene is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and versatility in various chemical reactions and applications
Properties
CAS No. |
1807001-96-2 |
---|---|
Molecular Formula |
C5H4BrFS |
Molecular Weight |
195.1 |
Purity |
95 |
Origin of Product |
United States |
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